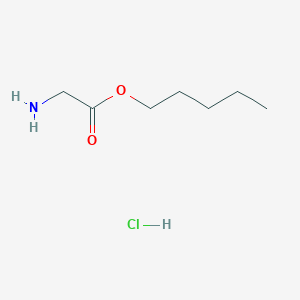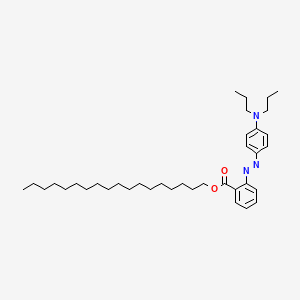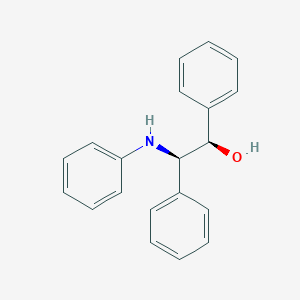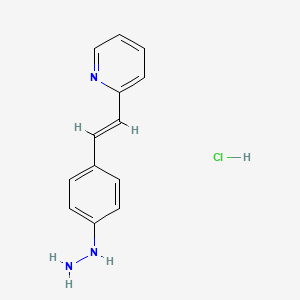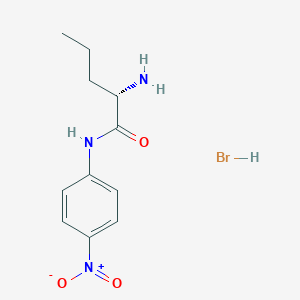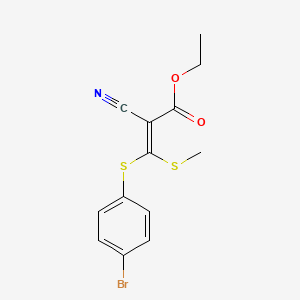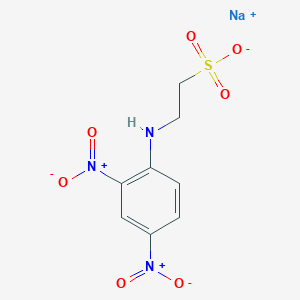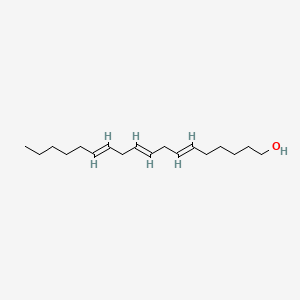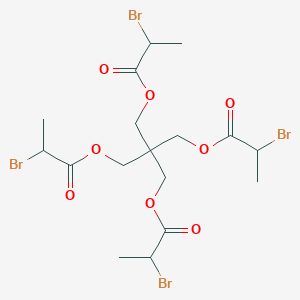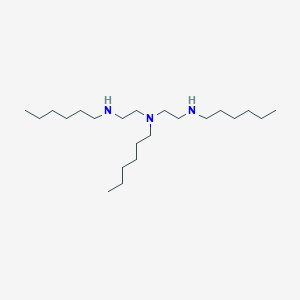
H-Phe-Phe-Phe-Phe-OH
Descripción general
Descripción
“H-Phe-Phe-Phe-Phe-OH” is a short peptide composed of four phenylalanine (Phe) amino acids . It has a self-assembled structure, which can be assembled into an ordered autofluorescent elongated structure, showing mechanochromic properties .
Synthesis Analysis
The synthesis of “H-Phe-Phe-Phe-Phe-OH” and similar structures has been a focus due to their unique morphological structure and potential applications in biomaterial chemistry, sensors, and bioelectronics . The self-assembly of free and protected diphenylalanine scaffolds has resulted in interesting tubular, vesicular, or fibrillar morphologies .Molecular Structure Analysis
The molecular structure of “H-Phe-Phe-Phe-Phe-OH” is influenced by several factors including hydrophobic and hydrogen bonding properties. The self-sorting due to hydrogen bonding, van der Waals force, and π–π interactions, generates monodisperse nano-vesicles from these peptides .Chemical Reactions Analysis
The chemical reactions of “H-Phe-Phe-Phe-Phe-OH” are primarily driven by its self-assembled structure. This structure can be assembled into an ordered autofluorescent elongated structure, showing mechanochromic properties .Aplicaciones Científicas De Investigación
- Self-Assembly : The Phe-Phe motif serves as a minimalist building block for driving the self-assembly of short peptides into nanostructures and hydrogels .
- Nanostructures : H-Phe-Phe-Phe-Phe-OH forms self-assembled nanostructures with interesting tubular, vesicular, or fibrillar morphologies .
Nanomedicine
Biomaterial Chemistry
Sensors and Bioelectronics
Mecanismo De Acción
Target of Action
H-Phe-Phe-Phe-Phe-OH, also known as PHE-PHE-PHE-PHE ACETATE, is a peptide composed of four phenylalanine molecules . Phenylalanine is an essential amino acid and the precursor for the amino acid tyrosine
Mode of Action
The Phe-Phe motif, a key component of this compound, is known to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly is a crucial aspect of the compound’s interaction with its targets.
Biochemical Pathways
The compound, being a peptide of phenylalanine, is involved in the biochemical pathways of phenylalanine and tyrosine . Phenylalanine is a precursor of catecholamines in the body . .
Result of Action
Molecules based on the phe-phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Safety and Hazards
Direcciones Futuras
The future directions of “H-Phe-Phe-Phe-Phe-OH” research are likely to focus on its potential applications in biomaterial chemistry, sensors, and bioelectronics. The unique morphological structure of this peptide and its self-assembled nanostructures offer promising opportunities for the development of next-generation nanomedicines .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNPEPZWJBIJCK-YDPTYEFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-Phe-Phe-Phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)
